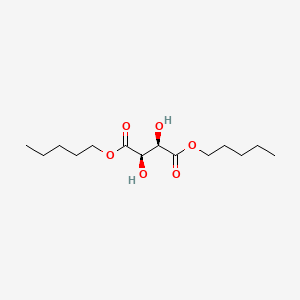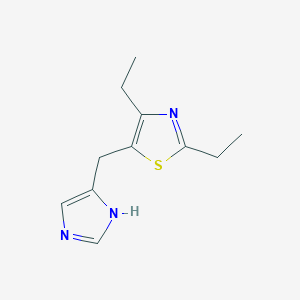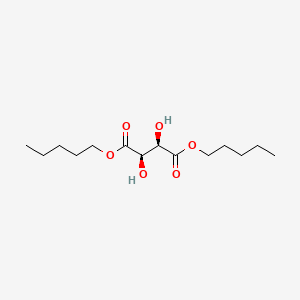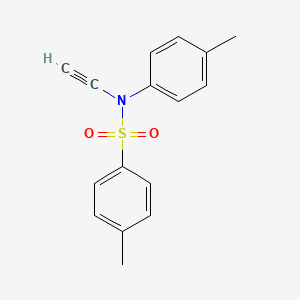
N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide: is an organic compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of an ethynyl group, a methyl group, and a p-tolyl group attached to a benzenesulfonamide core. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate ethynylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
- N-Ethyl-4-methylbenzenesulfonamide
- N-Ethynyl-N,4-dimethylbenzenesulfonamide
- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Comparison: N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. The ethynyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C16H15NO2S |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-ethynyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-4-17(15-9-5-13(2)6-10-15)20(18,19)16-11-7-14(3)8-12-16/h1,5-12H,2-3H3 |
Clé InChI |
QNPXSGQDGYOSON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C#C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


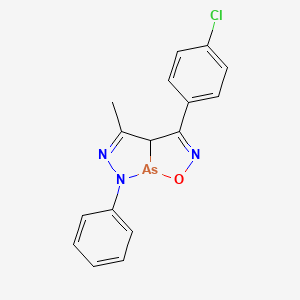
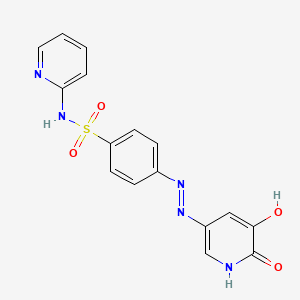
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
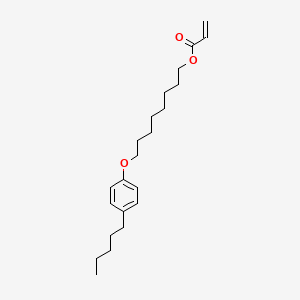
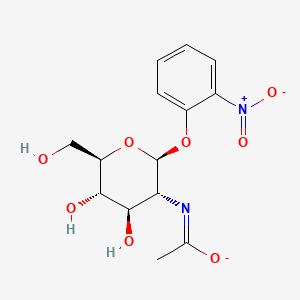

![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)

